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Cat. No.: B12375986

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the investigational combination therapy
"Combi-1" (spartalizumab, dabrafenib, and trametinib) against the current standard of care
(dabrafenib and trametinib) for the treatment of unresectable or metastatic melanoma with
BRAF V600 mutations. The comparison is based on data from the global phase 11l COMBI-i
trial.[1]

Executive Summary

The addition of the anti-PD-1 antibody spartalizumab to the standard of care combination of
dabrafenib and trametinib did not result in a statistically significant improvement in progression-
free survival for patients with BRAF V600-mutant melanoma.[1] While the triplet combination
showed a numerically higher objective response rate, it was also associated with a higher
incidence of grade > 3 treatment-related adverse events.[1] These findings question the upfront
use of this specific triplet combination in this patient population and highlight the complexities of
combining targeted therapy with immunotherapy.[2]

Mechanism of Action

The Combi-1 regimen and the standard of care both target the MAPK/ERK signaling pathway,
which is constitutively activated in BRAF V600-mutant melanoma, leading to uncontrolled cell
proliferation.
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» Standard of Care (Dabrafenib + Trametinib):

o Dabrafenib: A BRAF inhibitor that targets the mutated BRAF V600 protein, blocking its
kinase activity.

o Trametinib: A MEK inhibitor that targets MEK1 and MEKZ2, proteins downstream of BRAF
in the MAPK/ERK pathway. The combination of a BRAF and a MEK inhibitor has been
shown to be more effective than a BRAF inhibitor alone.

e Combi-1 (Spartalizumab + Dabrafenib + Trametinib):

o In addition to the MAPK pathway inhibition, Combi-1 incorporates spartalizumab, an anti
PD-1 antibody.

o Spartalizumab: An immune checkpoint inhibitor that blocks the interaction between PD-1
on T-cells and its ligand PD-L1 on tumor cells. This blockade is intended to release the
"brakes” on the immune system, allowing T-cells to recognize and attack cancer cells.
Preclinical data suggested that combining a PD-1 inhibitor with BRAF/MEK inhibition could
enhance antitumor activity.[1]

Signaling Pathway Overview
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Caption: Mechanism of action of Standard of Care and Combi-1.

Clinical Trial Data: COMBI-i

The COMBI-i trial was a global, phase Il study that enrolled 532 patients with untreated,
unresectable or metastatic BRAF V600-mutant melanoma.[1]

Efficacy
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Endpoint

Combi-1 (Spartalizumab +
Dabrafenib + Trametinib)

Standard of Care (Placebo
+ Dabrafenib + Trametinib)

Progression-Free Survival
(PFS)

16.2 months (median)

12.0 months (median)

Hazard Ratio for PFS

0.82 (95% ClI: 0.66-1.02)

Statistical Significance

Not statistically significant

Objective Response Rate
(ORR)

68.5%

64.2%

Complete Response (CR)

19.9%

17.7%

Duration of Response (DoR)

Not reached (median)

20.7 months (median)

Overall Survival (OS)

Not reached (median)

Not reached (median)

Hazard Ratio for OS

0.785 (95% CI: 0.589-1.047)

Data from the COMBI-i trial as presented at ESMO Virtual Congress 2020.[1]

Safety

Adverse Event Profile

Combi-1 (Spartalizumab +
Dabrafenib + Trametinib)

Standard of Care (Placebo
+ Dabrafenib + Trametinib)

Grade = 3 Treatment-Related
AEs

54.7%

33.3%

AEs Leading to

Discontinuation

12.4%

8.0%

Data from the COMBI-i trial.[1]

Experimental Protocols
COMBI-i Trial Design

The COMBI-i trial was a randomized, double-blind, placebo-controlled, global phase Il study.
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o Patient Population: 532 patients with untreated, unresectable or metastatic BRAF V600-
mutant melanoma.[1]

e Randomization: Patients were randomly assigned to one of two treatment arms.
e Treatment Arms:

o Combi-1 Arm: Spartalizumab (400 mg intravenously every 4 weeks) + Dabrafenib (150
mg orally twice daily) + Trametinib (2 mg orally once daily).[1]

o Standard of Care Arm: Placebo + Dabrafenib (150 mg orally twice daily) + Trametinib (2
mg orally once daily).[1]

e Primary Endpoint: Investigator-assessed progression-free survival (PFS).[1]

o Secondary Endpoints: Included overall survival (OS), objective response rate (ORR), and
duration of response (DoR).

Experimental Workflow

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://ascopost.com/issues/october-25-2020/combi-i-trial-no-statistical-benefit-to-adding-spartalizumab-to-dabrafenibtrametinib-in-melanoma/
https://www.benchchem.com/product/b12375986?utm_src=pdf-body
https://ascopost.com/issues/october-25-2020/combi-i-trial-no-statistical-benefit-to-adding-spartalizumab-to-dabrafenibtrametinib-in-melanoma/
https://ascopost.com/issues/october-25-2020/combi-i-trial-no-statistical-benefit-to-adding-spartalizumab-to-dabrafenibtrametinib-in-melanoma/
https://ascopost.com/issues/october-25-2020/combi-i-trial-no-statistical-benefit-to-adding-spartalizumab-to-dabrafenibtrametinib-in-melanoma/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Patient Enrollment

532 Patients with
BRAF V600-Mutant Melanoma

Randorization

Randomization
(2:1)

/7 N\

/ Treatment Arms \
Combi-1 Arm Standard of Care Arm
(Spartalizumab + Dabrafenib + Trametinib) (Placebo + Dabrafenib + Trametinib)
\

\
Primary Endpoint: (Secondary Endpoints)

Progression-Free Survival (PFS) OS, ORR, DoR

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12375986#benchmarking-combi-1-against-standard-
of-care]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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